molecular formula C22H45KO4S B13789599 Potassium docosyl sulphate CAS No. 71317-44-7

Potassium docosyl sulphate

Cat. No.: B13789599
CAS No.: 71317-44-7
M. Wt: 444.8 g/mol
InChI Key: XGSRDJPSYXNNPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium docosyl sulfate is an anionic surfactant commonly used in various industrial and scientific applications. It is a potassium salt of docosyl sulfate, where the docosyl group is a long-chain alkyl group with 22 carbon atoms. This compound is known for its ability to reduce surface tension, making it useful in detergents, emulsifiers, and other cleaning products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium docosyl sulfate is typically synthesized through the sulfation of docosyl alcohol. The reaction involves the treatment of docosyl alcohol with sulfur trioxide or chlorosulfonic acid to form docosyl sulfate, which is then neutralized with potassium hydroxide to produce potassium docosyl sulfate.

Industrial Production Methods:

    Sulfation Process:

Chemical Reactions Analysis

Types of Reactions: Potassium docosyl sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form docosyl alcohol and sulfuric acid.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.

    Substitution Reactions: Often involve nucleophiles such as hydroxide ions or other anions.

Major Products:

    Hydrolysis: Produces docosyl alcohol and sulfuric acid.

    Substitution: Depending on the nucleophile, various substituted docosyl compounds can be formed.

Scientific Research Applications

Potassium docosyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

    Biology: Employed in the isolation and purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties.

Mechanism of Action

Potassium docosyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The compound’s long hydrophobic tail interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, facilitating the emulsification and solubilization of various compounds.

Comparison with Similar Compounds

    Potassium Lauryl Sulfate: Similar in structure but has a shorter alkyl chain (12 carbon atoms). It is also used as a surfactant in detergents and personal care products.

    Sodium Dodecyl Sulfate: Another common surfactant with a 12-carbon alkyl chain, widely used in laboratory and industrial applications.

Uniqueness: Potassium docosyl sulfate is unique due to its longer alkyl chain, which provides enhanced emulsifying and solubilizing properties compared to shorter-chain surfactants. This makes it particularly useful in applications requiring the solubilization of highly hydrophobic compounds.

Properties

CAS No.

71317-44-7

Molecular Formula

C22H45KO4S

Molecular Weight

444.8 g/mol

IUPAC Name

potassium;docosyl sulfate

InChI

InChI=1S/C22H46O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

XGSRDJPSYXNNPU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.